molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No. B049272
CAS RN: 943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
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Patent
US09353111B2

Procedure details

A mixture of 6-methoxybenzo[d]thiazole-2-carbonitrile (1.0 g, 5.3 mmol) and dry pyridinium hydrochloride (11.3 g, 98.1 mmol) was stirred at 190° C. for 3 h. After the completion of reaction, it was cooled to room temperature to obtain a yellow solid. This solid was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=25/1) to afford 6-hydroxybenzo[d]thiazole-2-carbonitrile as a yellow solid (0.42 g, 45%). 1H-NMR (DMSO-d6, 300 MHz): δ 10.20 (s, 1H), 8.70 (m, 1H), 8.45 (m, 1H), 8.10 (m, 1H) ppm; MS (ESI): 177.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
11.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:13]=[CH:12][C:6]2[N:7]=[C:8]([C:10]#[N:11])[S:9][C:5]=2[CH:4]=1.Cl.[NH+]1C=CC=CC=1>>[OH:2][C:3]1[CH:13]=[CH:12][C:6]2[N:7]=[C:8]([C:10]#[N:11])[S:9][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)C#N)C=C1
Name
pyridinium hydrochloride
Quantity
11.3 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
was stirred at 190° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction, it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
CUSTOM
Type
CUSTOM
Details
This solid was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=25/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC2=C(N=C(S2)C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.